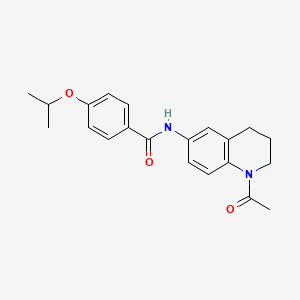

Ethyl 2-((1-((5-mesityl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

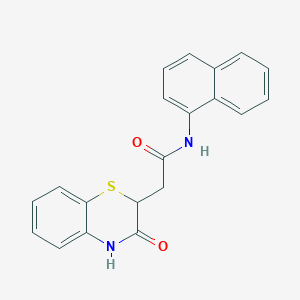

Ethyl 2-((1-((5-mesityl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate is a chemical compound with the molecular formula C18H23N3O3S2. It contains a 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents .

Molecular Structure Analysis

The 1,3,4-thiadiazole nucleus is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . This structure is present in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-((1-((5-mesityl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate are not detailed in the retrieved resources, 1,3,4-thiadiazole derivatives in general have shown a broad spectrum of activity against various pathogens .Scientific Research Applications

Pharmacology: Anticancer Properties

The 1,3,4-thiadiazole moiety, a core structure in the compound, has been associated with anticancer activities. Derivatives containing this moiety have shown potential in inhibiting cancer cell growth and could be explored for developing new anticancer drugs .

Biochemistry: Enzyme Inhibition

Due to the presence of the thiadiazole unit, this compound may act as an enzyme inhibitor. It could be used to study the inhibition of enzymes that are crucial in disease pathways, providing insights into therapeutic targets .

Material Science: Organic Semiconductors

Compounds with a thiadiazole core have been studied for their electronic properties. Ethyl 2-((1-((5-mesityl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate might be used in the development of organic semiconductors, which are essential for flexible electronics .

Environmental Science: Pollutant Removal

Microbiology: Antimicrobial Activity

The structural features of thiadiazole compounds have been linked to antimicrobial properties. This compound could be part of research into new antimicrobial agents, especially in the face of increasing antibiotic resistance .

Chemical Synthesis: Intermediate for Complex Molecules

This compound could serve as an intermediate in the synthesis of more complex molecules. Its reactive sites make it a candidate for various chemical transformations, which can be valuable in synthetic chemistry .

properties

IUPAC Name |

ethyl 2-[1-oxo-1-[[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]amino]propan-2-yl]sulfanylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S2/c1-6-24-14(22)9-25-13(5)16(23)19-18-21-20-17(26-18)15-11(3)7-10(2)8-12(15)4/h7-8,13H,6,9H2,1-5H3,(H,19,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWAZPLCXRJCQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC(C)C(=O)NC1=NN=C(S1)C2=C(C=C(C=C2C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[3-(Oxolan-2-ylmethoxymethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2359701.png)

![1-(4-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2359704.png)

![N-(4-cyanooxan-4-yl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2359707.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2359709.png)

![Ethyl 4-[2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2359714.png)

![1-(2-oxo-2-(11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2359715.png)

![1-methyl-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2359721.png)